molecular formula C21H22N4O3S B14967564 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B14967564
M. Wt: 410.5 g/mol
InChI Key: LVXPYOKQXKOPHS-UHFFFAOYSA-N
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Description

“N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” is a complex organic compound that features a benzodioxepin ring, a triazole ring, and an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE” would likely involve multiple steps, including:

  • Formation of the benzodioxepin ring.
  • Synthesis of the triazole ring.
  • Coupling of the two rings via a suitable linker.
  • Introduction of the acetamide group.

Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen or addition of hydrogen, affecting the compound’s reactivity.

    Substitution: Replacement of one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used, potentially leading to derivatives with altered biological activities.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology

In biological research, it might be investigated for its interactions with enzymes, receptors, or other biomolecules, providing insights into its potential therapeutic uses.

Medicine

Industry

In industry, the compound might be used in the development of new materials, agrochemicals, or other specialized products.

Mechanism of Action

The mechanism by which the compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic or other effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: can be compared with other compounds featuring benzodioxepin or triazole rings.

    Unique Features: Its specific combination of functional groups and structural motifs might confer unique biological activities or chemical properties.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H22N4O3S/c1-15-23-24-21(25(15)17-6-3-2-4-7-17)29-14-20(26)22-13-16-8-9-18-19(12-16)28-11-5-10-27-18/h2-4,6-9,12H,5,10-11,13-14H2,1H3,(H,22,26)

InChI Key

LVXPYOKQXKOPHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NCC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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